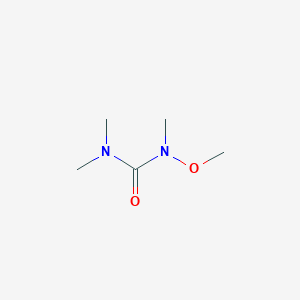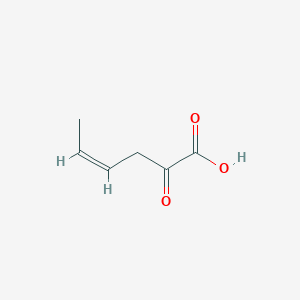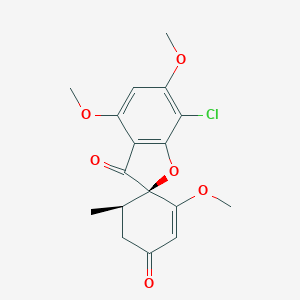
2-Aminoacetophenone hydrochloride
Vue d'ensemble
Description
2-Aminoacetophenone hydrochloride, also known as ω-Aminoacetophenone hydrochloride or Phenacylamine hydrochloride, is a chemical compound with the linear formula H2NC6H4COCH3 . It has a molecular weight of 171.62 . It is one of the key volatile flavor components of masa corn flour products and is also reported to be responsible for the grape-like odor in culture media growing Pseudomonas aeruginosa .
Synthesis Analysis
2-Aminoacetophenone hydrochloride has been used in the synthesis of α-benzamidoacetophenone and indazoles .Molecular Structure Analysis
The molecular structure of 2-Aminoacetophenone hydrochloride is represented by the linear formula H2NC6H4COCH3 . The compound has a molecular weight of 171.62 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Aminoacetophenone hydrochloride are not detailed in the search results, it is known that the compound has been used in the synthesis of α-benzamidoacetophenone and indazoles .Physical And Chemical Properties Analysis
2-Aminoacetophenone hydrochloride is an off-white crystalline substance . It has a refractive index of 1.614 and a density of 1.112 g/mL at 25°C . It has a boiling point of 85-90°C at 0.5 mmHg .Applications De Recherche Scientifique
- Masa Corn Flour Products : 2-Aminoacetophenone contributes to the aroma of masa corn flour products. It is a key volatile flavor component in these food items .
- Grape-Like Odor : It is also responsible for the grape-like odor observed in culture media when Pseudomonas aeruginosa is grown .
- Glycosylation Kinetics : Researchers have studied the glycosylation reaction kinetics of aromatic amines, including 2-Aminoacetophenone. These studies help propose a unifying reaction mechanism and provide insights into the behavior of this compound in aqueous solutions containing glucose .
Flavor Chemistry and Food Science
Chemical Synthesis and Reactions
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXGFPPAIUELDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884168 | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacetophenone hydrochloride | |
CAS RN |
5468-37-1 | |
| Record name | 2-Aminoacetophenone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5468-37-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminomethylphenylketone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction Phenacylamine Hydrochloride is known for in the context of these research papers?
A1: Phenacylamine Hydrochloride is primarily used as a building block for synthesizing substituted pyrroles and guanine 7-oxide derivatives. [, , ] For example, it reacts with β-Aminoenones to yield a mixture of 2- and 3-acylpyrroles. This reaction proceeds in two steps: first, forming an isolable β-phenacylaminoenone intermediate and then cyclizing to produce the final pyrrole products. The specific product ratio (2- vs. 3-acylpyrrole) depends on the substituents present on the initial reactants. []
Q2: Can you provide an example of how Phenacylamine Hydrochloride is used in the synthesis of a specific molecule?
A2: One prominent example is the synthesis of the antitumor antibiotic Guanine 7-oxide. [] Researchers utilized Phenacylamine Hydrochloride to create various N-substituted phenacylamine hydrochloride intermediates by reacting it with different primary amines. These intermediates were then condensed with chloropyrimidinone, followed by cyclization, ultimately yielding a series of 9-substituted Guanine 7-oxide derivatives. This synthesis pathway highlights the versatility of Phenacylamine Hydrochloride in constructing complex molecules with potential therapeutic applications. []
Q3: Are there any alternative synthetic routes that avoid using transition metals for synthesizing 3-Alkynylpyrrole-2-carboxylates?
A3: Yes, one of the research papers describes a transition metal-free method for synthesizing 3-Alkynylpyrrole-2-carboxylates. [] This method utilizes Phenacylamine Hydrochloride or glycine esters, reacting them with diynones. The reaction proceeds through a Michael addition followed by intramolecular cyclodehydration, efficiently yielding the desired pyrrole products with water as the sole byproduct. This approach offers a potentially more sustainable and environmentally friendly alternative to traditional transition metal-catalyzed reactions. []
Q4: How does the structure of the starting materials impact the outcome of reactions involving Phenacylamine Hydrochloride?
A4: The structure of the starting materials, particularly the substituents present, plays a crucial role in determining the reaction pathway and product selectivity. [] For instance, when reacting with β-Aminoenones, the substituents on both the enone and the Phenacylamine Hydrochloride influence whether the reaction favors the formation of 2-acylpyrroles, 3-acylpyrroles, or a mixture of both. Understanding these structure-activity relationships is essential for designing synthetic strategies and predicting the outcomes of reactions involving Phenacylamine Hydrochloride. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)




